molecular formula C9H10ClNO2 B11820740 N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine

N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine

Cat. No.: B11820740
M. Wt: 199.63 g/mol
InChI Key: PPXXDFSKKVNXLK-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a substituted phenyl ring with a chlorine atom at the 2-position and a methoxy group at the 3-position, linked to an ethylidene hydroxylamine moiety (Fig. 1). Its IUPAC name is N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine (CAS: 1307255-37-3) . Synthesis: Likely synthesized via condensation of 1-(2-chloro-3-methoxyphenyl)ethan-1-one (CAS: 1307255-36-2) with hydroxylamine, as suggested by its precursor listed in .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C9H10ClNO2/c1-6(11-12)7-4-3-5-8(13-2)9(7)10/h3-5,12H,1-2H3

InChI Key

PPXXDFSKKVNXLK-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=C(C(=CC=C1)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloro and methoxy groups can also influence the compound’s binding affinity and specificity for its targets. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight CAS Number Key Features
N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine Phenyl 2-Cl, 3-OCH3 C9H9ClNO2 Not reported 1307255-37-3 Combines electron-withdrawing (Cl) and electron-donating (OCH3) groups
N-[1-(6-Chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine Indole 6-Cl, 1-CH3 C11H10ClN2O Not reported EN300-1265478 Indole core enhances aromaticity; chloro and methyl groups alter steric bulk
(NE)-N-[1-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethylidene]hydroxylamine Imidazopyridine 6-Cl, 2-CH3 C10H10ClN3O 223.66 154877-43-7 Fused heterocycle increases metabolic stability; predicted density 1.38 g/cm³
N-[1-[3-(Trifluoromethyl)phenyl]ethylidene]hydroxylamine Phenyl 3-CF3 C9H7F3NO Not reported 226951-26-4 Strong electron-withdrawing CF3 group increases acidity and electrophilicity
N-[1-(9-Bromophenanthren-3-yl)ethylidene]hydroxylamine Phenanthrene 9-Br C16H12BrNO Not reported 6632-92-4 Extended aromatic system enhances π-π stacking; bromine adds steric hindrance
N-[1-[3-Pyrrolidinyl-5-(trifluoromethyl)pyridin-2-yl]ethylidene]hydroxylamine Pyridine 3-pyrrolidinyl, 5-CF3 C13H13F3N3O Not reported Not available Pyridine core with CF3 and pyrrolidinyl groups improves solubility and basicity

Key Structural and Electronic Differences

Substituent Effects: The 2-chloro-3-methoxy substitution in the target compound creates a mixed electronic environment, balancing electron withdrawal (Cl) and donation (OCH3). Heterocyclic Cores: Indole () and imidazopyridine () derivatives exhibit enhanced aromatic stability and altered electronic profiles compared to the phenyl-based target compound. For example, the imidazopyridine derivative (MW 223.66) has a fused ring system that may improve binding to biological targets .

Steric and Solubility Considerations :

  • The phenanthrene-based analog () has a bulky aromatic system, reducing solubility but enhancing interactions with planar receptors.
  • Pyrrolidinyl-substituted pyridine () introduces a basic nitrogen, improving water solubility compared to the methoxy group in the target compound.

Research Implications

  • Pharmaceutical Potential: Indole and imidazopyridine derivatives () are common in drug discovery due to their bioavailability and target affinity. The target compound’s mixed electronic profile could optimize interactions with enzymes or receptors requiring balanced charge distribution.
  • Material Science : Phenanthrene-based analogs () might serve as building blocks for luminescent materials, while the target compound’s phenyl core could be suited for polymer precursors, similar to 3-chloro-N-phenyl-phthalimide in polyimide synthesis () .

Biological Activity

N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxylamine functional group attached to a substituted phenyl ring. The presence of the 2-chloro and 3-methoxy groups enhances its potential reactivity and biological interactions.

The mechanism of action for this compound involves its ability to form reactive intermediates. These intermediates can interact with various biomolecules, including proteins and nucleic acids, leading to modifications that can alter their structure and function. Such interactions may result in antimicrobial and anticancer activities, making this compound a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit specific cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell proliferation and apoptosis. For instance, cell-based assays demonstrated that compounds structurally similar to this compound exhibited nanomolar-level potency against cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of similar hydroxylamine derivatives, revealing effective inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance activity, suggesting further exploration of this compound's derivatives .
  • Cytotoxicity Assessments : In cytotoxicity tests involving HeLa cells, this compound showed good cell viability at concentrations up to 100 µM, indicating a favorable safety profile for potential therapeutic applications .

Data Tables

Activity Type Target Organisms/Cells MIC (µM) Notes
AntimicrobialStaphylococcus aureus5.64Effective against Gram-positive
AntimicrobialEscherichia coli13.40Effective against Gram-negative
AnticancerHeLa cellsNanomolarHigh potency observed

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